

# Application Notes and Protocols for SRA737 (CCT245737) in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK737    |           |
| Cat. No.:            | B12385169 | Get Quote |

A Note on Compound Identification: The compound "GSK737" is associated with a BRD4 BD1 and BD2 inhibitor, for which public data on in vivo animal doses is limited. However, extensive research is available for SRA737 (also known as CCT245737), a potent and selective CHK1 inhibitor developed by Sierra Oncology, a company later acquired by GSK. Given the overlap in the "GSK" designator and the detailed available data, these application notes will focus on SRA737 (CCT245737).

# **Quantitative Data Summary**

The following table summarizes the reported dosages and administration routes for SRA737 (CCT245737) in preclinical animal models, primarily in mice.



| Animal<br>Model                                                    | Compoun<br>d  | Route of<br>Administr<br>ation | Dosage    | Vehicle                                                        | Study<br>Type                                | Referenc<br>e |
|--------------------------------------------------------------------|---------------|--------------------------------|-----------|----------------------------------------------------------------|----------------------------------------------|---------------|
| BALB/c<br>mice                                                     | CCT24573<br>7 | Intravenou<br>s (i.v.)         | 10 mg/kg  | Not<br>specified                                               | Pharmacok inetics                            | [1][2][3]     |
| BALB/c<br>mice                                                     | CCT24573<br>7 | Oral (p.o.)                    | 10 mg/kg  | Not<br>specified                                               | Pharmacok inetics                            | [3]           |
| Athymic<br>nude mice<br>(with HT29<br>xenografts)                  | CCT24573<br>7 | Oral (p.o.)                    | 50 mg/kg  | 10%<br>DMSO,<br>20%<br>PEG400,<br>5% Tween<br>80, 65%<br>water | Pharmacod<br>ynamics                         | [3]           |
| Athymic<br>nude mice<br>(with HT29<br>xenografts)                  | CCT24573<br>7 | Oral (p.o.)                    | 150 mg/kg | 10%<br>DMSO,<br>20%<br>PEG400,<br>5% Tween<br>80, 65%<br>water | Efficacy (in combinatio n with gemcitabin e) | [3][4][5]     |
| Athymic<br>nude mice<br>(with<br>SW620<br>and Calu6<br>xenografts) | CCT24573<br>7 | Oral (p.o.)                    | 150 mg/kg | 10%<br>DMSO,<br>20%<br>PEG400,<br>5% Tween<br>80, 65%<br>water | Efficacy (in combinatio n with gemcitabin e) | [3]           |
| Eµ-Myc<br>transgenic<br>mice (B-<br>cell<br>lymphoma<br>model)     | CCT24573<br>7 | Oral (p.o.)                    | 150 mg/kg | Not<br>specified                                               | Efficacy<br>(single<br>agent)                | [4]           |



| SCLC<br>tumor-<br>bearing<br>mice | SRA737 | Oral (p.o.) | 100 mg/kg | Not<br>specified | Efficacy (single agent and in combinatio n with anti- PD-L1) | [6] |
|-----------------------------------|--------|-------------|-----------|------------------|--------------------------------------------------------------|-----|
|-----------------------------------|--------|-------------|-----------|------------------|--------------------------------------------------------------|-----|

# **Experimental Protocols Vehicle Preparation**

A commonly used vehicle for the oral administration of SRA737 (CCT245737) in mice is a solution composed of 10% DMSO, 20% PEG400, 5% Tween 80, and 65% sterile water.[3]

#### Materials:

- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 400 (PEG400)
- Tween 80 (Polysorbate 80)
- Sterile water for injection
- Sterile conical tubes
- Vortex mixer

#### Procedure:

- In a sterile conical tube, combine the required volumes of DMSO, PEG400, and Tween 80.
- Vortex the mixture until a homogenous solution is formed.
- Add the sterile water to the desired final volume.
- Vortex again to ensure complete mixing.



• The vehicle should be prepared fresh on the day of use.

## **Drug Formulation**

#### Materials:

- SRA737 (CCT245737) powder
- Prepared vehicle (as described in 2.1)
- Weighing balance
- Spatula
- Sterile microcentrifuge tubes or other appropriate containers
- Vortex mixer and/or sonicator

#### Procedure:

- Calculate the required amount of SRA737 (CCT245737) powder based on the desired concentration and final volume.
- Weigh the SRA737 (CCT245737) powder accurately.
- Add the powder to a sterile container.
- Add a small amount of the vehicle and vortex thoroughly to create a slurry.
- Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution. If necessary, use a sonicator to aid dissolution.
- The final formulation should be a clear solution. Prepare fresh daily.

## **Administration to Mice**

#### Materials:

Mouse gavage needles (flexible or rigid, appropriate size for the mouse weight)



- Syringes (1 ml or appropriate size)
- Animal scale

#### Procedure:

- Weigh the mouse to determine the correct volume of the drug formulation to administer.
- Draw the calculated volume of the SRA737 (CCT245737) formulation into a syringe fitted with a gavage needle.
- Properly restrain the mouse to immobilize its head and body.
- Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus.
- Slowly administer the solution.
- Carefully remove the gavage needle.
- Monitor the mouse for any signs of distress after administration.

#### Materials:

- Insulin syringes with a fine gauge needle (e.g., 27-30G)
- Mouse restrainer
- Heat lamp or warming pad
- 70% ethanol wipes
- Animal scale

#### Procedure:

- Weigh the mouse to determine the correct injection volume.
- Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.



- Place the mouse in a restrainer, leaving the tail exposed.
- Wipe the tail with a 70% ethanol wipe to clean the injection site.
- Draw the calculated volume of the SRA737 (CCT245737) formulation into the syringe, ensuring there are no air bubbles.
- Position the needle parallel to the tail vein and gently insert it into the vein.
- Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and reinsert.
- After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Return the mouse to its cage and monitor for any adverse reactions.

# Signaling Pathways and Experimental Workflows SRA737 (CCT245737) Mechanism of Action: CHK1 Inhibition

SRA737 is a selective inhibitor of Checkpoint Kinase 1 (CHK1), a key protein in the DNA damage response (DDR) pathway. The following diagram illustrates the simplified signaling pathway.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combination treatment of the oral CHK1 inhibitor, SRA737 and low dose gemcitabine, enhances the effect of PD-L1 blockade by modulating the immune microenvironment in small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SRA737 (CCT245737) in Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385169#gsk737-dose-for-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com